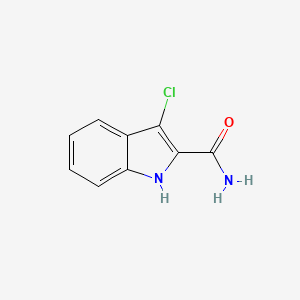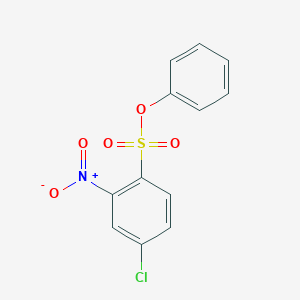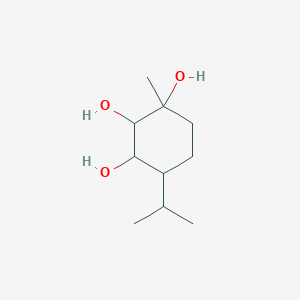![molecular formula C9H9F3N2O B7574561 [2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
[2-(Trifluoromethyl)phenyl]methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trifluoromethyl)phenyl]methylurea, also known as TFMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and methanol. TFMPU has been used in various scientific studies, including drug discovery, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of [2-(Trifluoromethyl)phenyl]methylurea is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. [2-(Trifluoromethyl)phenyl]methylurea has been shown to react with various electrophiles, such as alkyl halides and acyl chlorides, to form new compounds.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of [2-(Trifluoromethyl)phenyl]methylurea. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(Trifluoromethyl)phenyl]methylurea has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. [2-(Trifluoromethyl)phenyl]methylurea is also relatively non-toxic, making it a safe reagent to work with. However, one limitation of [2-(Trifluoromethyl)phenyl]methylurea is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research involving [2-(Trifluoromethyl)phenyl]methylurea. One potential area of research is the development of new synthetic methodologies using [2-(Trifluoromethyl)phenyl]methylurea as a reagent. Additionally, [2-(Trifluoromethyl)phenyl]methylurea could be used as a building block for the synthesis of new materials with unique properties. Furthermore, [2-(Trifluoromethyl)phenyl]methylurea could be used as a starting point for the development of new therapeutic compounds with potential applications in various disease states.
Méthodes De Synthèse
The synthesis of [2-(Trifluoromethyl)phenyl]methylurea is typically carried out through the reaction of 2-(trifluoromethyl)benzoyl chloride with methylamine. The reaction is performed in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
[2-(Trifluoromethyl)phenyl]methylurea has been used in various scientific studies due to its unique properties. It has been used in drug discovery as a building block for the synthesis of new compounds with potential therapeutic applications. [2-(Trifluoromethyl)phenyl]methylurea has also been used in organic synthesis as a reagent for the synthesis of various organic compounds. Additionally, [2-(Trifluoromethyl)phenyl]methylurea has been used in material science as a precursor for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
[2-(trifluoromethyl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAVXSUWVRFFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Trifluoromethyl)phenyl]methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)


![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)

![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)


